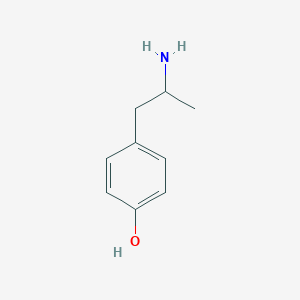

4-(2-Aminopropyl)phenol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNHHRFLCDOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-21-8 (hydrobromide) | |

| Record name | Hydroxyamfetamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023134 | |

| Record name | (+/-)-4-Hydroxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-86-6 | |

| Record name | Hydroxyamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyamfetamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hydroxyamphetamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-4-Hydroxyamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQR280JW2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(2-Aminopropyl)phenol chemical properties and structure

An In-depth Technical Guide to 4-(2-Aminopropyl)phenol

Introduction

This compound, also known by synonyms such as p-hydroxyamphetamine, norpholedrine, and α-methyltyramine, is a sympathomimetic amine belonging to the substituted phenethylamine and amphetamine chemical classes.[1][2] It is recognized both as a medication and as a significant active metabolite of amphetamine and methamphetamine.[1][3] Medically, it has been utilized in ophthalmic solutions to induce mydriasis (pupil dilation) for diagnostic eye examinations, particularly for conditions like Horner's syndrome.[2][3]

As a metabolite, it is formed in the liver and brain following the administration of amphetamine, primarily through the action of the CYP2D6 enzyme.[3][4] Its primary mechanism of action is as an indirect-acting sympathomimetic, where it stimulates the release of norepinephrine from adrenergic nerve terminals.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis and purification protocols, pharmacology, and metabolism for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Chemical Identity

The fundamental structure of this compound consists of a phenol ring substituted at the para position (position 4) with a 2-aminopropyl group.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | p-Hydroxyamphetamine, Hydroxyamfetamine, Norpholedrine, α-Methyltyramine[1][2] |

| CAS Number | 103-86-6 (Racemate)[1][5], 1693-66-9 ((S)-enantiomer)[6][7] |

| Molecular Formula | C₉H₁₃NO[5][6] |

| InChI | InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3[2] |

| InChIKey | GIKNHHRFLCDOEU-UHFFFAOYSA-N[2] |

| SMILES | CC(CC1=CC=C(C=C1)O)N[8] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These characteristics are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molar Mass | 151.21 g/mol | [1][5] |

| Melting Point | 125-126 °C | [1][5] |

| Boiling Point (Predicted) | 279.2 ± 15.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.83 ± 0.15 | [1] |

| LogP (Predicted) | 1.4 - 1.98 | [7][8] |

| Appearance | White to off-white solid | [1] |

| Vapour Pressure (Predicted) | 0.0024 mmHg at 25°C | [6] |

Spectroscopic Profile

While experimental spectra are not widely published, the following data, predicted based on the compound's functional groups, can guide analytical characterization.[9]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Phenol |

| 3500-3300 | Medium | N-H Stretch | Primary Amine |

| ~3030 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium to Strong | C-H Stretch | Alkyl (CH₃, CH) |

| 1700-1500 | Medium, Sharp | C=C Bending | Aromatic Ring |

| 1650-1580 | Medium | N-H Bend | Primary Amine |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

(Predicted chemical shifts (δ) in ppm relative to TMS in a non-polar solvent like CDCl₃)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 | d | 2H | Aromatic C-H (ortho to -OH) |

| ~6.7 | d | 2H | Aromatic C-H (meta to -OH) |

| ~5.0-6.0 | s (broad) | 1H | Phenolic -OH |

| ~3.0-3.3 | m | 1H | Methine C-H |

| ~2.7 | dd | 1H | Methylene C-H |

| ~2.5 | dd | 1H | Methylene C-H |

| ~1.5-2.0 | s (broad) | 2H | Amine -NH₂ |

| ~1.1 | d | 3H | Methyl C-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C-OH |

| ~130 | Aromatic C-H |

| ~130 | Quaternary Aromatic C |

| ~115 | Aromatic C-H |

| ~50 | Methine C-N |

| ~45 | Methylene C-C |

| ~23 | Methyl C |

Experimental Protocols

Purification by Recrystallization

This protocol is based on standard chemical purification methods for solid phenolic compounds.[1]

-

Dissolution : Dissolve the crude this compound solid in a minimum amount of hot benzene or ethanol. Ensure the solvent is heated to its boiling point to maximize solubility.

-

Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes to adsorb impurities.

-

Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal (if used) and any insoluble impurities.

-

Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For higher purity, the cooling process should be as slow as possible.

-

Chilling : Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of crystals.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter paper with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.

-

Drying : Dry the crystals in a vacuum oven at a temperature below the compound's melting point (e.g., 60-80 °C) until a constant weight is achieved. The (±)-hydrochloride salt can be recrystallized from an ethanol/diethyl ether mixture.[1]

General Protocol for Spectroscopic Analysis

This protocol provides a generalized workflow for obtaining analytical spectra.[9]

Caption: General workflow for spectroscopic characterization.

Pharmacology and Mechanism of Action

This compound is an indirect-acting sympathomimetic amine.[10] Its primary pharmacological effect is to increase the concentration of norepinephrine in the synaptic cleft. It does not act directly as an agonist on postsynaptic adrenergic receptors but rather promotes the release of endogenous norepinephrine from presynaptic nerve terminals.[3]

The mechanism involves the following steps:

-

Uptake : The compound is taken up from the synapse into the presynaptic neuron by the norepinephrine transporter (NET).

-

Vesicular Disruption : Once inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging norepinephrine into synaptic vesicles.

-

Norepinephrine Efflux : This disruption leads to an increase in cytosolic norepinephrine, which causes the NET to reverse its direction of transport, releasing norepinephrine from the neuron into the synaptic cleft.

-

Postsynaptic Activation : The elevated synaptic norepinephrine concentration leads to increased activation of postsynaptic α- and β-adrenergic receptors, resulting in a sympathomimetic response (e.g., vasoconstriction, mydriasis).

References

- 1. This compound | 103-86-6 [chemicalbook.com]

- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Amphetamine | C9H13N | CID 3007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-[(2S)-2-aminopropyl]phenol | CAS#:1693-66-9 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. P-hydroxyamphetamine - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(2-Aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine or (R)-α-methyltyramine, is a chiral amine of significant interest in pharmacological research and drug development. As an enantiomer of the sympathomimetic amine 4-hydroxyamphetamine, it exhibits distinct biological activities and metabolic pathways. This technical guide provides an in-depth overview of (R)-4-(2-Aminopropyl)phenol, covering its chemical identity, suppliers, synthesis, experimental protocols, and biological significance, with a focus on data relevant to researchers in the field.

Chemical Identification and Suppliers

The specific enantiomer (R)-4-(2-Aminopropyl)phenol is identified by the CAS number 1518-89-4 . The racemic mixture, 4-(2-aminopropyl)phenol, is more commonly available and has the CAS number 103-86-6 [1].

Table 1: Chemical Identifiers

| Identifier | (R)-4-(2-Aminopropyl)phenol | This compound (Racemate) |

| CAS Number | 1518-89-4 | 103-86-6 |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol |

| IUPAC Name | (2R)-2-amino-1-(4-hydroxyphenyl)propane | This compound |

A number of chemical suppliers offer this compound, primarily as the racemate. The (R)-enantiomer may be available from specialized suppliers, though it is sometimes listed as a discontinued product. Researchers are advised to inquire with the suppliers for current availability.

Table 2: Potential Suppliers of this compound and its Enantiomers

| Supplier | Product | CAS Number | Notes |

| Gentaur | (R)-4-(2-Aminopropyl)phenol | 1693-66-9 | Catalog: 572-TRC-A621685-1G |

| ChemicalBook | This compound | 103-86-6 | Lists multiple suppliers for the racemate. |

| PubChem | This compound | 103-86-6 | Provides a list of chemical vendors. |

Synthesis and Chiral Separation

The synthesis of racemic this compound (p-hydroxyamphetamine) can be achieved through various methods. One common approach involves the reduction of 4-hydroxyphenylacetone.

Enantioselective Synthesis

Experimental Protocol: Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a general method for the separation of (R)- and (S)-4-(2-aminopropyl)phenol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® AD-H or a cyclodextrin-based column like Cyclobond™ I 2000 DM)

-

HPLC-grade solvents (e.g., hexane, isopropanol, methanol, acetonitrile)

-

Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)

-

Racemic this compound standard

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of amine-containing compounds.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can improve peak shape and resolution. A typical mobile phase could be Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column. Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 225 nm or 275 nm).

-

Data Analysis: The two enantiomers should elute as separate peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Table 3: Example HPLC Parameters for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Biological Activity and Significance

(R)-4-(2-Aminopropyl)phenol's biological activity is primarily as an indirect-acting sympathomimetic agent. This means it exerts its effects by increasing the levels of norepinephrine in the synaptic cleft, rather than by directly binding to and activating adrenergic receptors[2][3].

Mechanism of Action: Norepinephrine Release

The primary mechanism of action involves the release of norepinephrine from presynaptic nerve terminals. This is thought to occur through interaction with the norepinephrine transporter (NET), leading to a reversal of its function and subsequent efflux of norepinephrine into the synapse.

Mechanism of Norepinephrine Release by (R)-4-(2-Aminopropyl)phenol.

Adrenergic Signaling Pathway

Once released into the synaptic cleft, norepinephrine binds to and activates adrenergic receptors on the postsynaptic membrane. These are G-protein coupled receptors (GPCRs) that initiate downstream signaling cascades, leading to various physiological responses.

Simplified Adrenergic Receptor Signaling Pathway.

Stereoselectivity and Biological Data

The biological activity of this compound is stereoselective, meaning the (R) and (S) enantiomers can have different potencies and effects. For instance, studies on the metabolism of methamphetamine show that its conversion to p-hydroxyamphetamine is enantioselective[4][5].

One key molecular target for p-hydroxyamphetamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor involved in modulating monoaminergic systems. A study investigating the stereoselectivity of p-hydroxyamphetamine at TAAR1 in different species found that the S-(+)-enantiomer was generally more potent than the R-(-)-enantiomer[6].

Table 4: Stereoselectivity of p-Hydroxyamphetamine at TAAR1

| Species | Enantiomer | EC₅₀ (µM) at TAAR1 |

| Rat | S-(+) | ~1.0 |

| R-(-) | >10 | |

| Mouse | S-(+) | ~1.0 |

| R-(-) | >10 | |

| Human/Rat Chimera | S-(+) | ~5.0 |

| R-(-) | >10 | |

| Data adapted from a study on TAAR1 activation[6]. |

Toxicity Data

Studies on the racemic mixture, 4-hydroxyamphetamine, have provided insights into its toxicological profile. In vitro studies using human dopaminergic differentiated SH-SY5Y cells have compared the toxicity of amphetamine and its metabolites, 4-hydroxyamphetamine (4-OHAMPH) and 4-hydroxynorephedrine (4-OHNE).

Table 5: In Vitro Toxicity of 4-Hydroxyamphetamine

| Compound | Cell Line | Exposure Time | TC₅₀ (Toxic Concentration 50%) |

| Amphetamine (AMPH) | SH-SY5Y | 24h | ~3.5 mM |

| 4-Hydroxyamphetamine (4-OHAMPH) | SH-SY5Y | 24h | Not reached in the tested range (up to 10 mM) |

| 4-Hydroxynorephedrine (4-OHNE) | SH-SY5Y | 24h | ~8 mM |

| Data from a study on the toxicity of amphetamine metabolites[7]. |

These results indicate that 4-hydroxyamphetamine is less toxic in this in vitro model than its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine[7]. It is important to note that this data is for the racemate, and the toxicity of the individual enantiomers may differ.

Conclusion

(R)-4-(2-Aminopropyl)phenol is a chiral molecule with important pharmacological properties as an indirect-acting sympathomimetic. Its primary mechanism of action involves the release of norepinephrine, leading to the activation of adrenergic signaling pathways. The stereochemistry of this compound plays a crucial role in its biological activity, as evidenced by its enantioselective interaction with targets such as TAAR1. This technical guide provides a foundational resource for researchers and professionals working with (R)-4-(2-Aminopropyl)phenol, summarizing key data and experimental protocols to facilitate further investigation and drug development efforts.

References

- 1. This compound | 103-86-6 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselectivity in the human metabolism of methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselectivity in the human metabolism of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trace amine-associated receptor 1 displays species-dependent stereoselectivity for isomers of methamphetamine, amphetamine, and para-hydroxyamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of 4-(2-Aminopropyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-aminopropyl)phenol, also known as 4-hydroxyamphetamine (4-HA), within the central nervous system (CNS). As a primary active metabolite of amphetamine, 4-HA contributes significantly to the overall pharmacological profile of its parent compound. Its actions are multifaceted, primarily characterized by agonism at the trace amine-associated receptor 1 (TAAR1), promotion of monoamine release (norepinephrine and serotonin), and inhibition of monoamine oxidase A (MAO-A). This document synthesizes the current understanding of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound (IUPAC name), also widely known as 4-hydroxyamphetamine, is a sympathomimetic amine of the substituted phenethylamine and amphetamine classes. It is recognized both as a standalone pharmacological agent and, more commonly, as a major active metabolite of amphetamine, formed via hydroxylation by the cytochrome P450 enzyme CYP2D6. While it has seen clinical use in ophthalmology as a mydriatic agent, its primary interest for CNS researchers lies in its contribution to the psychostimulant, behavioral, and neurochemical effects of amphetamine. Understanding the specific mechanisms of 4-HA is crucial for a complete picture of amphetamine's pharmacology and for the development of novel therapeutics targeting monoaminergic systems.

Biosynthesis and Metabolism

In humans and other species where aromatic hydroxylation is a key metabolic route, amphetamine is converted to 4-hydroxyamphetamine in the liver by the polymorphic enzyme CYP2D6. Once formed, 4-HA can exert its own effects before being further metabolized by dopamine β-hydroxylase (DBH) into 4-hydroxynorephedrine, another active metabolite, or being eliminated through urine. This metabolic pathway is significant as 4-HA can persist in the brain, potentially contributing to the long-term effects of amphetamine administration.

Core Mechanism of Action in the CNS

The central actions of 4-hydroxyamphetamine are driven by its interactions with several key components of monoaminergic neurotransmission.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

4-Hydroxyamphetamine is a potent agonist of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) expressed in monoaminergic neurons. Upon binding, 4-HA activates TAAR1, which primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC), can then phosphorylate monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This phosphorylation event is a critical step that can lead to the reversal of transporter function, switching from reuptake of neurotransmitters from the synapse to efflux of neurotransmitters from the presynaptic neuron into the synapse.

Monoamine Transporter Interaction and Neurotransmitter Release

As an indirect-acting sympathomimetic, a primary mechanism of 4-HA is the release of monoamine neurotransmitters. It is an effective releasing agent for norepinephrine (NE) and serotonin (5-HT). This action is believed to be mediated by its interaction with NET and SERT, facilitated by the TAAR1 signaling cascade described above, which promotes transporter-mediated efflux. Studies on amphetamine analogues suggest that the most potent effect of these stimulants is the release of norepinephrine. The increased locomotor activity observed in rodents following central administration of 4-HA is inhibited by dopamine uptake inhibitors, suggesting a critical role for the dopamine transporter and dopaminergic systems in its behavioral effects.

Monoamine Oxidase (MAO) Inhibition

4-Hydroxyamphetamine also functions as an inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform. MAO-A is a key enzyme located on the outer mitochondrial membrane within presynaptic neurons, responsible for the degradation of serotonin and norepinephrine. By inhibiting MAO-A, 4-HA prevents the breakdown of these neurotransmitters in the presynaptic terminal. This action increases the concentration of monoamines available for packaging into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), thereby augmenting the releasable pool of neurotransmitters. This MAO inhibition synergizes with its action as a releasing agent, leading to a more pronounced and sustained increase in synaptic monoamine levels.

Indirect Serotonin 5-HT2A Receptor Modulation

In animal models, intracerebroventricular administration of 4-hydroxyamphetamine induces a head-twitch response, a behavioral proxy for the activation of serotonin 5-HT2A receptors. However, this effect is not due to direct agonism at the 5-HT2A receptor. Instead, it is blocked by serotonin synthesis inhibitors and reuptake inhibitors. This indicates that the 5-HT2A receptor activation is a downstream consequence of 4-HA's primary action as a potent serotonin releasing agent. The elevated synaptic serotonin levels subsequently lead to the activation of postsynaptic 5-HT2A receptors.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-hydroxyamphetamine.

Table 1: TAAR1 Agonist Activity of 4-Hydroxyamphetamine

| Compound/Isomer | Receptor Species | Assay System | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| 4-Hydroxyamphetamine | Rat | HEK293 Cells | ~0.2 µM | |

| 4-Hydroxyamphetamine | Rat | HEK293 Cells | 0.05 µM | |

| S-(+)-p-Hydroxyamphetamine | Rat | HEK-293 Cells | 0.17 µM | |

| S-(+)-p-Hydroxyamphetamine | Mouse | HEK-293 Cells | 0.31 µM |

| S-(+)-p-Hydroxyamphetamine | Human-Rat Chimera | HEK-293 Cells | 1.13 µM | |

Table 2: In Vitro Toxicity Data

| Compound | Cell Line | Exposure Time | Potency (TC₅₀) | Reference |

|---|---|---|---|---|

| 4-Hydroxyamphetamine | Human Dopaminergic Differentiated SH-SY5Y | 24 hours | >10 mM |

| Amphetamine (for comparison) | Human Dopaminergic Differentiated SH-SY5Y | 24 hours | ~3.5 mM | |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the CNS mechanism of action of this compound.

Synthesis of this compound

Principle: A common laboratory synthesis involves the reductive amination of 4-hydroxyphenylacetone.

Materials:

-

4-Hydroxyphenylacetone

-

Ammonium acetate or ammonia

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂/Pd-C)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for salt formation)

-

Diethyl ether or ethyl acetate

-

Standard laboratory glassware, magnetic stirrer, and purification apparatus (e.g., column chromatography).

Procedure:

-

Dissolve 4-hydroxyphenylacetone (1.0 eq) and a molar excess of ammonium acetate (e.g., 10 eq) in methanol in a round-bottom flask.

-

Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Cool the reaction mixture in an ice bath. Cautiously and portion-wise, add sodium cyanoborohydride (e.g., 1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Make the aqueous residue basic (pH > 10) with NaOH solution and extract the product into an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.

-

Purify the product via column chromatography or by converting it to its hydrochloride salt by dissolving the freebase in ether and adding a solution of HCl in ether to precipitate the salt, which can then be recrystallized.

In Vivo Microdialysis for Neurotransmitter Release

Principle: This technique measures the concentration of extracellular neurotransmitters in a specific brain region of a freely moving animal. A semi-permeable probe is implanted, and a physiological solution (aCSF) is perfused through it. Neurotransmitters diffuse across the membrane into the aCSF, which is then collected and analyzed.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

4-hydroxyamphetamine solution for injection (intraperitoneal, subcutaneous, or intracerebroventricular)

-

HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

-

Surgery: Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum) and secure it with dental cement. Allow the animal to recover for several days.

-

Experiment: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Administer 4-hydroxyamphetamine via the desired route (e.g., i.p. injection or i.c.v. infusion).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for several hours to monitor the drug-induced changes in dopamine and serotonin concentrations.

-

Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the neurotransmitter concentrations.

-

Verification: At the end of the experiment, euthanize the animal and perform histological analysis to verify the correct placement of the microdialysis probe.

Data Analysis: Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration. Plot these percentages over time to visualize the time-course of the drug's effect.

Locomotor Activity Assessment

Principle: This experiment quantifies the stimulant effects of a drug by measuring an animal's spontaneous movement in a controlled environment. An increase in locomotor activity is often correlated with enhanced dopaminergic neurotransmission in the nucleus accumbens.

Materials:

-

Open-field activity chambers equipped with infrared beam arrays or video tracking software.

-

Test animals (e.g., mice).

-

4-hydroxyamphetamine solution for injection.

-

Vehicle solution (e.g., saline).

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment. On the day(s) prior to testing, habituate the animals to the injection procedure (with vehicle) and the activity chambers to reduce novelty-induced hyperactivity.

-

Baseline (Optional but Recommended): On the test day, administer a vehicle injection and place the mouse in the center of the open-field chamber. Record locomotor activity for a set period (e.g., 60 minutes) to establish a baseline.

-

Drug Administration: On a subsequent day, administer 4-hydroxyamphetamine at the desired dose and route (e.g., intracerebroventricularly, as this route is effective for 4-HA).

-

Testing: Immediately place the animal back into the chamber and record its activity for the same duration. The system will record parameters such as total distance traveled, horizontal beam breaks, vertical beam breaks (rearing), and time spent in different zones (center vs. periphery).

-

Cleaning: Thoroughly clean the chambers with a disinfectant between each animal to eliminate olfactory cues.

Data Analysis: Compare the locomotor activity parameters (e.g., total distance) between the vehicle-treated and 4-HA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Monoamine Oxidase (MAO) Inhibition Assay

Principle: This in vitro assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B. A common method is a fluorometric assay where the MAO enzyme oxidizes a substrate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).

-

Fluorescent probe (e.g., Amplex® Red).

-

Horseradish peroxidase (HRP).

-

4-hydroxyamphetamine at various concentrations.

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

96-well black microplates.

-

Fluorescence microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, HRP, fluorescent probe, positive controls, and a serial dilution of 4-hydroxyamphetamine in assay buffer.

-

Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B).

-

Inhibition: Add the various concentrations of 4-hydroxyamphetamine, positive controls, or vehicle to the respective wells. Pre-incubate for a set time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation: Start the enzymatic reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., ~530 nm/585 nm for resorufin).

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

An In-depth Technical Guide to the Pharmacological Profile of p-Hydroxyamphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyamphetamine (para-hydroxyamphetamine, 4-hydroxyamphetamine, or norpholedrine) is a primary active metabolite of amphetamine and a sympathomimetic amine. While its clinical use is primarily restricted to ophthalmology as a mydriatic agent, its contribution to the overall pharmacological and toxicological profile of amphetamine makes it a compound of significant interest in neuroscience and drug development. This technical guide provides a comprehensive overview of the pharmacological profile of p-hydroxyamphetamine, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

p-Hydroxyamphetamine is a phenethylamine derivative characterized by a hydroxyl group at the para position of the phenyl ring of the amphetamine molecule. It is endogenously formed in humans through the metabolism of amphetamine by the cytochrome P450 2D6 (CYP2D6) enzyme[1][2]. While possessing central and peripheral sympathomimetic activity, its distinct pharmacological properties differentiate it from its parent compound. This guide aims to consolidate the current understanding of p-hydroxyamphetamine's interactions with key biological targets, providing a foundational resource for researchers in pharmacology and related fields.

Mechanism of Action

The pharmacological effects of p-hydroxyamphetamine are multifaceted, primarily stemming from its interactions with monoaminergic systems. Its principal mechanisms of action include:

-

Indirect Sympathomimetic Activity: p-Hydroxyamphetamine is an indirect-acting sympathomimetic amine. Its primary mechanism is the release of norepinephrine from adrenergic nerve terminals, which leads to effects such as mydriasis (pupil dilation)[1][3].

-

Trace Amine-Associated Receptor 1 (TAAR1) Agonism: p-Hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1)[1]. Activation of TAAR1 can modulate monoaminergic neurotransmission and is implicated in some of the behavioral effects of amphetamine-like compounds[4][5][6].

-

Monoamine Release: In addition to norepinephrine, p-hydroxyamphetamine has been shown to induce the release of other monoamines, including dopamine and serotonin[7][8][9][10]. This releasing activity contributes to its central nervous system effects.

-

Monoamine Oxidase (MAO) Inhibition: p-Hydroxyamphetamine acts as an inhibitor of monoamine oxidase A (MAO-A)[1]. This inhibition can lead to decreased metabolism of monoamines in the presynaptic terminal, thereby increasing their availability for release.

Data Presentation: Quantitative Pharmacological Data

Quantitative data on the potency and affinity of p-hydroxyamphetamine at various targets are crucial for a complete understanding of its pharmacological profile. The following tables summarize the available data.

Table 1: Receptor Binding and Transporter Inhibition

| Target | Species | Assay Type | Value (Ki/IC50) | Reference |

| TAAR1 | Rat | cAMP Accumulation | EC50: 0.05 µM | [11] |

| MAO-A | Rat/Mouse | Enzyme Inhibition | Competitive Inhibitor | [12] |

Table 2: Comparative Monoamine Transporter Inhibition of Amphetamine

| Target | Species | Value (Ki in µM) | Reference |

| hDAT | Human | 0.64 | [13] |

| hNET | Human | 0.07 | [13] |

| hSERT | Human | 38 | [13] |

Table 3: Pharmacokinetic Parameters

| Parameter | Species | Value | Reference |

| Metabolism | Human | Metabolite of amphetamine via CYP2D6 | [1][2] |

| Further Metabolism | Human | To p-hydroxynorephedrine | [1] |

| Excretion | Human | Urine (primarily as conjugates) | [2] |

Note: Detailed human pharmacokinetic parameters for p-hydroxyamphetamine, such as half-life, Cmax, and volume of distribution, are not well-documented in the available literature.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of pharmacological studies. The following are representative protocols for key assays used to characterize compounds like p-hydroxyamphetamine.

Neurotransmitter Reuptake Inhibition Assay (HEK293 Cells)

This protocol describes a method to determine the inhibitory potency of a test compound on monoamine transporters expressed in a heterologous system.

Objective: To measure the IC50 value of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake into HEK293 cells stably expressing the respective transporter (DAT, NET, or SERT).

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT

-

Poly-D-lysine coated 96-well plates

-

Krebs-HEPES buffer (KHB)

-

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin (radioligand)

-

Test compound (p-hydroxyamphetamine)

-

Selective inhibitors for non-specific uptake determination (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed the transporter-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Assay Preparation: On the day of the assay, wash the cells once with room temperature KHB.

-

Compound Incubation: Add 50 µL of KHB containing various concentrations of the test compound to the wells. For total uptake, add vehicle. For non-specific uptake, add a high concentration of the respective selective inhibitor.

-

Radioligand Addition: Initiate the uptake by adding 50 µL of KHB containing the radioligand at a concentration near its Km value.

-

Incubation: Incubate the plate at room temperature for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold KHB to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro Neurotransmitter Release Assay (Rat Brain Synaptosomes)

This protocol outlines a method to measure the ability of a test compound to induce the release of monoamines from isolated nerve terminals.

Objective: To determine the EC50 value of a test compound for the release of pre-loaded radiolabeled neurotransmitters from rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine release)

-

Sucrose homogenization buffer

-

Krebs-Ringer buffer

-

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (p-hydroxyamphetamine)

-

Perfusion system or superfusion chambers

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction. Wash the pellet and resuspend it in Krebs-Ringer buffer[14].

-

Radiolabel Loading: Incubate the synaptosomes with the desired radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for uptake into the nerve terminals.

-

Superfusion: Transfer the loaded synaptosomes to superfusion chambers and perfuse with buffer to establish a stable baseline of radiolabel efflux.

-

Compound Application: Switch to a buffer containing the test compound at various concentrations and continue to collect the perfusate in fractions.

-

Depolarization (Optional): At the end of the experiment, a high potassium buffer can be used to depolarize the synaptosomes and induce vesicular release, serving as a positive control.

-

Radioactivity Measurement: Measure the radioactivity in each collected fraction and in the synaptosomes at the end of the experiment using a scintillation counter.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the time of collection. Calculate the net release induced by the test compound by subtracting the baseline efflux. Fit the concentration-response data to a sigmoidal curve to determine the EC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by p-hydroxyamphetamine.

Caption: TAAR1 signaling pathway activated by p-hydroxyamphetamine in a dopaminergic neuron.

Caption: Metabolic pathway of amphetamine to p-hydroxyamphetamine and its subsequent metabolite.

Experimental Workflows

Caption: Workflow for the neurotransmitter reuptake inhibition assay.

Discussion and Conclusion

p-Hydroxyamphetamine demonstrates a complex pharmacological profile, acting as an indirect sympathomimetic, a TAAR1 agonist, a monoamine releaser, and a weak MAO-A inhibitor. Its primary effect of releasing norepinephrine underlies its clinical application as a mydriatic. However, its interactions with dopamine and serotonin systems, as well as TAAR1, suggest a broader role in the central nervous system effects observed after amphetamine administration.

A significant gap in the current literature is the lack of comprehensive quantitative data on the affinity of p-hydroxyamphetamine for the monoamine transporters (DAT, NET, and SERT) and its potency as a releaser for each of these neurotransmitters. While comparative data for amphetamine are available, direct measurements for its hydroxylated metabolite are needed for a more precise understanding of its contribution to the overall effects of the parent drug.

Future research should focus on elucidating the specific binding affinities and release potencies of p-hydroxyamphetamine at monoamine transporters. Furthermore, a more detailed characterization of its human pharmacokinetics is warranted. A deeper understanding of the pharmacological profile of p-hydroxyamphetamine will not only clarify its role in the effects of amphetamine but also inform the development of novel therapeutics targeting the monoaminergic systems.

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 6. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Hydroxyamphetamine causes prepulse inhibition disruption in mice: contribution of serotonin neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective storage of p-hydroxy-d-amphetamine in the dopaminergic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The accumulation of p-hydroxyamphetamine by brain homogenates and its role in the release of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Aminopropyl)phenol: A Comprehensive Technical Guide on its Role as a Key Amphetamine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminopropyl)phenol, also known as 4-hydroxyamphetamine (4-HA), p-hydroxyamphetamine (PHA), or norpholedrine, is a primary active metabolite of amphetamine.[1][2][3] Structurally, it is a substituted phenethylamine and an amphetamine derivative characterized by a hydroxyl group at the para-position of the phenyl ring.[2] This metabolite is formed through the aromatic hydroxylation of amphetamine and plays a significant role in the overall pharmacological and toxicological profile of the parent drug.[4] Its presence in biological fluids is a key indicator of amphetamine exposure in forensic and clinical toxicology.[2] Beyond its role as a metabolite, 4-hydroxyamphetamine itself exhibits sympathomimetic activity and has been used clinically in ophthalmic solutions for pupil dilation.[1][2][5] This guide provides an in-depth technical overview of this compound, covering its metabolic formation, pharmacokinetics, biological activities, and the analytical methods for its detection.

Metabolic Pathway of Amphetamine to this compound

Amphetamine undergoes extensive metabolism in the liver, primarily through two oxidative pathways: aromatic hydroxylation and oxidative deamination.[3][4] The formation of this compound is the result of aromatic hydroxylation, a major metabolic route.[4]

Enzymatic Conversion: The conversion of amphetamine to 4-hydroxyamphetamine is catalyzed by the cytochrome P450 enzyme CYP2D6 , which is predominantly found in the liver.[1][3][6] This enzymatic reaction adds a hydroxyl group to the para-position of amphetamine's phenyl ring. The genetic polymorphism of CYP2D6 can lead to variations in the rate of amphetamine metabolism among individuals, potentially affecting the drug's efficacy and toxicity.[7][8]

Subsequent Metabolism: Following its formation, 4-hydroxyamphetamine can be further metabolized by the enzyme dopamine β-hydroxylase (DBH) .[1][9] This enzyme converts 4-hydroxyamphetamine into 4-hydroxynorephedrine , another active metabolite. Alternatively, 4-hydroxyamphetamine can be eliminated from the body through urinary excretion.[1][9]

Pharmacokinetics and Quantitative Data

The pharmacokinetic profile of 4-hydroxyamphetamine is influenced by the metabolism of its parent compound, amphetamine. While specific quantitative values can vary based on individual factors like genetics (CYP2D6 polymorphism), dosage, and urinary pH, general data has been established.[2][8]

| Parameter | Value | Reference |

| Formation from Amphetamine | Approximately 3% to 7% of an amphetamine dose is converted to 4-hydroxyamphetamine. | [2][10] |

| Primary Enzyme | CYP2D6 | [1][3][7] |

| Further Metabolism | Converted to 4-hydroxynorephedrine by dopamine β-hydroxylase. | [1][9] |

| Elimination | Excreted in the urine, primarily in conjugated form.[2] | [1][2] |

| Peak Urine Concentration (from Fenproporex) | Following administration of fenproporex (a pro-drug of amphetamine), peak amphetamine concentrations (which would subsequently be metabolized) were observed at 6-20 hours, ranging from 1200 to 2100 ng/mL. | [11] |

| Urinary Detection Window (as Amphetamine) | Amphetamine (and by extension, its metabolites) can be detected in urine for up to 119 hours post-administration of a precursor drug. | [11] |

Pharmacodynamics and Biological Activity

This compound is not merely an inactive byproduct; it is a pharmacologically active compound with its own distinct mechanism of action.[4]

Mechanism of Action: 4-Hydroxyamphetamine acts as an indirect-acting sympathomimetic agent .[1][2][12] Its primary mechanism involves stimulating the release of norepinephrine from presynaptic nerve terminals.[2][13] This leads to increased activation of adrenergic receptors.

It also exhibits other activities:

-

TAAR1 Agonism: Like its parent compound, 4-hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1).[1][2] Activation of TAAR1 is known to modulate monoaminergic systems.[14][15]

-

Serotonin Releasing Agent: The compound has been found to act as a serotonin releasing agent.[1]

-

MAO Inhibition: It can decrease the metabolism of serotonin and other monoamines by inhibiting monoamine oxidases (MAOs), particularly MAO-A.[1][13] This inhibition increases the availability of these neurotransmitters for release.

Experimental Protocols for Detection and Quantification

The analysis of 4-hydroxyamphetamine in biological matrices is crucial for forensic toxicology and clinical monitoring. The most common methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[16][17][18]

General Workflow for LC-MS/MS Analysis of 4-Hydroxyamphetamine in Urine

This protocol outlines a typical "dilute-and-shoot" approach, which is valued for its simplicity and speed.[16]

-

Sample Collection: Collect urine samples in appropriate containers.

-

Internal Standard Spiking: Add a known concentration of a deuterated internal standard (e.g., 4-hydroxyamphetamine-d5) to an aliquot of the urine sample. This is critical for accurate quantification.

-

Sample Dilution: Dilute the spiked urine sample with a suitable solvent (e.g., mobile phase or a buffered solution). This reduces matrix effects.

-

Vortexing and Centrifugation: Mix the sample thoroughly and centrifuge to pellet any particulate matter.

-

LC-MS/MS Analysis:

-

Injection: Inject the supernatant into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable HPLC column (e.g., a C18 column) to separate 4-hydroxyamphetamine from other urine components. A gradient elution with solvents like water with formic acid and acetonitrile with formic acid is common.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 4-hydroxyamphetamine and one or more product ions generated by collision-induced dissociation. This two-stage filtering provides excellent selectivity.

-

-

Data Analysis:

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of 4-hydroxyamphetamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Confirmation: The presence of the analyte is confirmed by the retention time matching that of a reference standard and the ion ratio of the quantifier and qualifier transitions being within an acceptable tolerance.

-

Sample Preparation for GC-MS Analysis

GC-MS analysis often requires more extensive sample preparation, including extraction and derivatization, due to the polar nature of amphetamines.

-

Hydrolysis (Optional): To measure total (free and conjugated) 4-hydroxyamphetamine, an initial acid or enzymatic hydrolysis step is performed to cleave the conjugates.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The sample is alkalinized, and the analyte is extracted into an organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a cartridge that retains the analyte, which is then washed and eluted with a specific solvent. This is often preferred for cleaner extracts.[19]

-

-

Derivatization: The extracted analyte is derivatized (e.g., with pentafluoropropionic anhydride - PFPA) to increase its volatility and improve its chromatographic properties for GC analysis.[19]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Conclusion

This compound is a critical molecule in the study of amphetamine pharmacology and toxicology. As a major, active metabolite, its formation via CYP2D6, subsequent metabolism, and its own sympathomimetic actions contribute significantly to the effects of the parent drug. Understanding its pharmacokinetics and pharmacodynamics is essential for interpreting clinical and forensic data. Robust analytical methods, particularly LC-MS/MS and GC-MS, provide the necessary sensitivity and specificity for its reliable quantification in biological samples, aiding researchers and drug development professionals in accurately assessing amphetamine exposure and its metabolic consequences.

References

- 1. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. How Genes Influence The Break Down Of Amphetamine - Xcode Life [xcode.life]

- 8. ClinPGx [clinpgx.org]

- 9. 4-Hydroxyamphetamine - Wikiwand [wikiwand.com]

- 10. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time | MDPI [mdpi.com]

- 11. Detection of amphetamine following administration of fenproporex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxyamfetamine | C9H13NO | CID 3651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. firsthope.co.in [firsthope.co.in]

- 14. Amphetamine - Wikipedia [en.wikipedia.org]

- 15. Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry: Comparison of the Guide to the Expression of Uncertainty in Measurement Approach and the Monte Carlo Method with R - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous quantitative analysis of methamphetamine and 4-hydroxymethamphetamine in body fluids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biotage.com [biotage.com]

Endogenous Presence and Biosynthesis of 4-(2-Aminopropyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 4-(2-aminopropyl)phenol (4-APPA), also known as p-hydroxyamphetamine or norpholedrine. While 4-APPA is well-documented as a major metabolite of amphetamine, its endogenous presence and biosynthesis in the absence of external precursors remain a subject of scientific inquiry. This document details the established metabolic pathway of 4-APPA from amphetamine, proposes a hypothetical endogenous biosynthetic pathway, and outlines detailed experimental protocols for its detection and quantification. Furthermore, this guide presents quantitative data from relevant studies in structured tables and visualizes key pathways and workflows using the DOT language for enhanced clarity.

Introduction

This compound is a sympathomimetic amine that acts as an indirect-acting agonist, primarily by stimulating the release of norepinephrine.[1][2] It is a well-characterized metabolite of the synthetic central nervous system stimulant, amphetamine.[2][3][4][5] The potential for an endogenous biosynthetic pathway for 4-APPA is an intriguing area of research, given the existence of other endogenous trace amines with similar structures and functions. This guide will explore both the established metabolic formation and the theoretical endogenous synthesis of this compound.

Endogenous Presence and Biosynthesis

While direct evidence for the endogenous presence of 4-APPA in organisms not exposed to amphetamine is not currently available in the scientific literature, the existence of analogous biosynthetic pathways for other phenolic amines suggests a plausible, albeit hypothetical, route for its formation.

Established Metabolic Pathway from Amphetamine

The primary and well-documented origin of 4-APPA in humans is through the metabolism of amphetamine.[2] The hydroxylation of amphetamine to 4-APPA is catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), which is predominantly found in the liver.[2][3][5] Subsequently, 4-APPA can be further metabolized by dopamine β-hydroxylase to form p-hydroxynorephedrine.[2][5]

Hypothetical Endogenous Biosynthetic Pathway

A plausible, yet unconfirmed, endogenous biosynthetic pathway for 4-APPA could originate from an endogenous precursor analogous to amphetamine. One such hypothetical pathway involves the hydroxylation of α-methylphenylalanine by the enzyme tyrosine hydroxylase. Tyrosine hydroxylase is a key enzyme in the catecholamine biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA.[1][4][6] Its ability to hydroxylate aromatic rings makes it a candidate for the synthesis of 4-APPA from a suitable precursor.

Quantitative Data

Currently, there is a lack of quantitative data on the endogenous levels of 4-APPA in biological tissues and fluids. The data available primarily pertains to its concentrations following the administration of amphetamine. The following table summarizes toxicity data for 4-APPA in a neuronal cell line.

Table 1: In Vitro Toxicity of this compound

| Cell Line | Compound | Exposure Time (hours) | Toxic Concentration 50% (TC50) | Reference |

|---|---|---|---|---|

| Differentiated SH-SY5Y | 4-Hydroxyamphetamine (4-OHAMPH) | 24 | Not reached in the tested concentration range | [7] |

| Differentiated SH-SY5Y | Amphetamine (AMPH) | 24 | ~3.5 mM | [7] |

| Differentiated SH-SY5Y | 4-Hydroxynorephedrine (4-OHNE) | 24 | ~8 mM |[7] |

Experimental Protocols

Detection and Quantification of 4-APPA in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies used for similar trace amines and provides a robust framework for the detection and quantification of 4-APPA.[8]

4.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of plasma, add an internal standard (e.g., 4-APPA-d5).

-

Add 50 µL of 1 M NaOH to basify the sample.

-

Add 600 µL of a mixture of ethyl acetate and dichloromethane (9:1 v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Conditions

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z for 4-APPA [M+H]⁺.

-

Product Ion (Q3): Specific fragment ions for 4-APPA.

-

In Vitro Biosynthesis Assay

This hypothetical assay is designed to investigate the potential synthesis of 4-APPA from a precursor by tyrosine hydroxylase.

-

Reaction Mixture:

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid).

-

Analysis: Analyze the reaction mixture for the presence of 4-APPA using the LC-MS/MS method described above.

Visualizations

Metabolic and Biosynthetic Pathways

Caption: Metabolic and Hypothetical Biosynthetic Pathways of 4-APPA.

Experimental Workflow for Detection

Caption: Workflow for the Detection and Quantification of 4-APPA.

Conclusion

This compound is a known metabolite of amphetamine, with its formation catalyzed by CYP2D6. While the endogenous presence of 4-APPA has not been definitively established, the enzymatic machinery present in mammals, such as tyrosine hydroxylase, provides a plausible, albeit hypothetical, pathway for its biosynthesis from an endogenous precursor. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the potential endogenous role of this compound. Further research is required to confirm its natural occurrence, elucidate its biosynthetic pathway, and understand its physiological significance beyond its role as a xenobiotic metabolite.

References

- 1. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. p-Hydroxynorephedrine - Wikipedia [en.wikipedia.org]

- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Aminopropyl)phenol, a compound also known as 4-hydroxyamphetamine or α-methyltyramine. Understanding these fundamental physicochemical properties is critical for the development of new therapeutics, ensuring appropriate formulation, storage, and analytical characterization. This document consolidates available data and outlines detailed experimental protocols relevant to its handling and analysis.

Core Physicochemical Properties

This compound is a sympathomimetic amine and a major metabolite of amphetamine.[1] Its structure, featuring a phenolic hydroxyl group and a primary amine on the propyl side chain, dictates its solubility and stability characteristics.

Solubility Profile

The solubility of this compound is influenced by the solvent's polarity, pH, and the formation of salts. As a phenolic amine, its solubility in aqueous media is highly pH-dependent. The hydrochloride salt form, 4-(2-aminopropyl)-phenol, monohydrochloride, exhibits enhanced solubility in aqueous and polar organic solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride in various solvents.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 30 |

| Ethanol | 30 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |

| Data sourced from Cayman Chemical product information for 4-hydroxy Amphetamine (hydrochloride).[2] |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. The primary degradation pathways for phenolic amines involve oxidation of the phenol ring and reactions of the amino group.[3]

Solid-State Stability

In its solid hydrochloride salt form, this compound is stable for at least 5 years when stored at -20°C.[2]

Solution-State Stability and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[4] While specific quantitative stability data for this compound in various solutions is not extensively published, the following conditions are recommended for forced degradation studies based on ICH guidelines.

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, Room Temperature to 70°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, Room Temperature to 70°C |

| Oxidation | 3% - 30% H₂O₂, Room Temperature |

| Thermal Degradation | 60°C - 80°C (in solution) or Dry Heat (solid) |

| Photolytic Degradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, buffer)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with UV detector or a validated analytical method

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining microparticulates.

-

Dilute the filtrate with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method or other appropriate technique.

-

The calculated concentration represents the equilibrium solubility of the compound under the tested conditions.

Caption: Workflow for Solubility Determination.

Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies to assess the stability of this compound and develop a stability-indicating analytical method.

Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Stock solution of this compound (e.g., 1 mg/mL in methanol or water)

-

Hydrochloric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Hydrogen peroxide (e.g., 30%)

-

Temperature-controlled oven and water bath

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for a defined period. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at 80°C for a defined period. A sample of the solid compound should also be subjected to dry heat.

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis:

-

At each time point, withdraw a sample and dilute it to an appropriate concentration.

-

Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products.

-

A PDA detector is useful for comparing the UV spectra of the parent peak and any new peaks to assess peak purity.

-

LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

Caption: Workflow for Forced Degradation Studies.

Signaling and Degradation Pathways

Metabolic Pathway

This compound is a known human metabolite of amphetamine. Its formation and subsequent metabolism are part of a larger biotransformation pathway.

Caption: Metabolic Pathway of Amphetamine.

Proposed Chemical Degradation Pathway

Based on the chemical structure, the primary abiotic degradation pathway for this compound under oxidative conditions is likely the oxidation of the electron-rich phenol ring to form a quinone-type structure. Further reactions could lead to dimerization or polymerization.

Caption: Proposed Oxidative Degradation Pathway.

References

An In-depth Technical Guide to the Degradation Pathways and Products of 4-(2-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the degradation pathways and resulting products of 4-(2-aminopropyl)phenol, a compound also known as 4-hydroxyamphetamine or para-hydroxyamphetamine. As a major metabolite of amphetamine, understanding its stability and degradation is critical for toxicological assessments, drug development, and forensic analysis. This document details the metabolic, oxidative, and photolytic degradation pathways, providing in-depth experimental protocols for their investigation. Quantitative data from relevant studies are summarized, and key processes are visualized using signaling pathway and workflow diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction